Acidic pKa (2.12) of the 3-Carboxylic Acid Differs from the 2-Carboxylic Acid (3.00)
The carboxylic acid moiety on the morpholine ring exhibits a different acidity depending on its substitution position. For 4-methylmorpholine-3-carboxylic acid, the predicted acid dissociation constant (pKa) is 2.12±0.20 . In direct comparison, the structural isomer 4-methylmorpholine-2-carboxylic acid has a predicted pKa of 3.00 [1]. This difference of approximately 0.88 log units means that at a physiologically relevant pH of 7.4, the 3-carboxylic acid will be >99.99% ionized (predicted), whereas the 2-carboxylic acid will also be fully ionized, but the underlying acid strength differs, which can influence salt formation, buffering capacity, and interactions in enzymatic active sites.
| Evidence Dimension | Acid Dissociation Constant (pKa) of Carboxylic Acid Group |
|---|---|
| Target Compound Data | 2.12 ± 0.20 (predicted) |
| Comparator Or Baseline | 4-Methylmorpholine-2-carboxylic acid (Isomer): 3.00 (predicted) |
| Quantified Difference | ΔpKa ≈ 0.88 (Target compound is a stronger acid than the 2-carboxylic acid isomer) |
| Conditions | Predicted values from computational models (ACD/Labs or similar) |
Why This Matters
This quantitative pKa difference confirms that the 3-carboxylic acid isomer cannot be directly substituted for the 2-carboxylic acid isomer in synthetic routes requiring specific acid/base conditions or in biological systems where subtle differences in ionization state can affect binding affinity or solubility.
- [1] ChemBase. 4-Methylmorpholine-2-carboxylic acid: Acid pKa 3.0038078. View Source
